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Compound of Interest

Compound Name: (+)-Losigamone

Cat. No.: B10784438

Disclaimer: This whitepaper summarizes the publicly available early-phase clinical trial data for
the anticonvulsant drug Losigamone. It is important to note that the majority of the clinical
research was conducted on the racemic mixture, referred to as Losigamone or LSG. While
preclinical evidence suggests that the (+)-enantiomer, (+)-Losigamone (also known as AO-
242), is the more potent form, specific clinical trial data for this enantiomer is not available in
the public domain.[1][2][3] Development of Losigamone was discontinued in Phase Il trials.[4]

Introduction

Losigamone (AO-33) is a novel anticonvulsant agent belonging to the 3-methoxy-butenolide
group of compounds.[1][2] It was investigated for the treatment of partial-onset seizures.[5][6]
[7] This document provides a technical summary of the available data from early-phase clinical
trials, focusing on pharmacokinetics, safety, and efficacy, intended for researchers, scientists,
and drug development professionals.

Mechanism of Action

The precise mechanism of action for Losigamone remains to be fully elucidated.[1][2] However,
preclinical and in vitro studies suggest a novel mechanism that does not involve direct binding
to GABA or benzodiazepine receptors.[8] The proposed mechanisms include:

o Potentiation of GABAergic Neurotransmission: Losigamone has been shown to stimulate
GABA-mediated chloride influx in spinal cord neurons, an effect that is sensitive to GABA
antagonists like bicuculline and picrotoxin.[8] This suggests an allosteric modulation of the
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GABA-A receptor complex at a site distinct from the GABA and benzodiazepine binding
sites.[8]

o Modulation of lon Channels: There is also evidence suggesting a potential role for K+
channel activation.[3]

The anticonvulsant activity of the racemic mixture is believed to be predominantly due to the
(+)-enantiomer (AO-242).[2]

Postulated Mechanism of Action at GABA-A Receptor
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Postulated signaling pathway for (+)-Losigamone's effect on GABA-A receptors.

Pharmacokinetics and Metabolism

Phase | studies in healthy male volunteers have characterized the pharmacokinetic profile of
racemic Losigamone.[9]

Absorption and Distribution

Following oral administration, Losigamone is rapidly absorbed, with peak plasma
concentrations (Cmax) reached approximately 2.5 hours post-dose.[3][9] The pharmacokinetics
appear to be linear with single doses up to 700 mg.[9] Plasma protein binding is approximately
60%.[3]

Metabolism and Elimination

Losigamone is eliminated primarily through oxidation, with a half-life (t1/2) of about 4 hours.[3]
[9] The main cytochrome P450 isoenzyme responsible for its metabolism is CYP2A6.[1][2]
Studies using human liver microsomes have demonstrated stereoselective metabolism of the
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two enantiomers.[10] The major metabolite from (+)-Losigamone (AO-242) is designated as
M1, while the primary metabolites from (-)-Losigamone (AO-294) are M3, M4, and M5.[10]
There is also evidence of a metabolic interaction between the enantiomers.[2][10]

Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of Racemic Losigamone in Healthy Male
Volunteers[9]

Parameter 100 mg Dose 300 mg Dose 700 mg Dose
Cmax (ug/mL) 0.7 1.7 4.4

Tmax (h) 2.5 2.5 2.5

t1/2 (h) ~4 ~4 -4

Clearance (mL/min) ~350 ~350 ~350

Early-Phase Efficacy and Safety

The efficacy and safety of Losigamone as an add-on therapy for partial seizures were
evaluated in randomized, double-blind, placebo-controlled trials.

Efficacy in Partial Seizures

Two key studies evaluated Losigamone at daily doses of 1200 mg and 1500 mg.[6][7] The
primary efficacy endpoint was the relative reduction in seizure frequency compared to baseline.

Table 2: Efficacy of Add-On Losigamone in Patients with Partial Seizures (Intention-to-Treat
Population)[6][7]
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Losigamone 1200 Losigamone 1500

Outcome Placebo
mgl/day mgl/day

Number of Patients 88 88 88
Median Reduction in

_ 3.3% 19.7% 25.3%
Seizure Frequency
Responder Rate
(=50% Seizure 11.8% 17.2% 29.3%

Reduction)

*P < 0.01 vs. Placebo

P = 0.003 for dose-

response relationship

A separate study reported a median percent change in seizures of 14.9% for Losigamone
(1500 mg/day) versus 6.7% for placebo (P=0.004).[5]

Safety and Tolerability

Losigamone was generally well-tolerated in early-phase trials.[1][9] The most common adverse
events were CNS-related and typically of mild to moderate intensity.[5]

Table 3: Incidence of Adverse Events in Add-On Therapy Trials[6][7]

Losigamone 1200 Losigamone 1500
Placebo
mgl/day mgl/day
Patients Reporting
58.8% 62.1% 76.1%

any Adverse Event

The most frequently reported adverse event significantly associated with Losigamone was
dizziness.[11][12] Most adverse events occurred during the initial titration phase and tended to
subside over time.[6][7] A reversible increase in transaminases was observed in some subjects
in a Phase | study.[9]
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Experimental Protocols

Detailed experimental protocols from the publications are summarized below.

Phase | Pharmacokinetic Study Methodology

» Design: Placebo-controlled, single and multiple-dose studies.[9]
o Participants: 52 healthy male volunteers.[9]
e Dosing:

o Single Dose: 100, 200, 300, 500, 700, and 1,000 mg of Losigamone as a fast-releasing
capsule.[9]

o Multiple Dose: 500 mg t.i.d. for 6 days, and daily doses of 400, 1,200, and 1,800 mg for 28
days.[9]

o Sample Analysis: Blood samples were collected at specified time points, and plasma
concentrations of Losigamone were determined. The specific analytical method (e.g., HPLC)
is not detailed in the abstract.

» Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t1/2, and clearance were
calculated from the plasma concentration-time data.[9]

Phase I Pharmacokinetic Study Workflow

Collect Blood Samples
at Timed Intervals

Calculate PK Parameters

Administer Single or
s (Cmax, t1/2, etc.)

> Multiple Doses of
Losigamone/Placebo

Click to download full resolution via product page

Workflow for the Phase | pharmacokinetic studies of Losigamone.
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Add-On Efficacy and Safety Study Methodology

» Design: Multicenter, randomized, double-blind, placebo-controlled clinical trial.[6][7]

o Participants: Adult patients with refractory partial seizures receiving up to three standard
anticonvulsant drugs.[6][7]

e Procedure:

o Baseline Phase: A prospective 12-week period to establish baseline seizure frequency.[6]

[7]

o Double-Blind Treatment Phase: A 12-week period where patients were randomized to
receive placebo, Losigamone 1200 mg/day, or Losigamone 1500 mg/day in addition to
their existing medication.[6][7]

e Primary Efficacy Measure: Relative reduction of seizure frequency per 4 weeks in the
double-blind phase as compared with baseline.[6][7]

o Safety Assessment: Monitoring and recording of all adverse events reported by patients.[6]

[7]
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Logical flow of the add-on efficacy and safety trials for Losigamone.
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Conclusion

Early-phase clinical trials of racemic Losigamone demonstrated a favorable pharmacokinetic
profile with rapid absorption and a relatively short half-life. As an add-on therapy, Losigamone
was effective in reducing seizure frequency in patients with partial epilepsy, showing a clear
dose-response relationship. The drug was generally well-tolerated, with primarily mild to
moderate CNS-related side effects. Although preclinical data pointed to (+)-Losigamone as the
more active enantiomer, clinical development focused on the racemate and was ultimately
discontinued. The available data suggest a novel mechanism of action that warrants further
investigation in the broader context of anticonvulsant drug development.
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 To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Losigamone: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10784438#early-phase-clinical-trial-results-for-
losigamone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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